1-(2-Methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Description
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits significant conformational complexity due to the presence of multiple rotatable bonds and intramolecular interactions. Density functional theory calculations performed on related dihydropyridine systems demonstrate that the orientation of the carboxylic acid group relative to the heterocyclic ring system plays a crucial role in determining overall molecular stability. The potential energy distribution calculations reveal multiple conformational minima separated by relatively low energy barriers, typically ranging from 0.14 to 29.84 kilojoules per mole.
The dihydropyridine core adopts a boat-like conformation characteristic of six-membered heterocyclic rings, with the nitrogen atom and the carbon bearing the carboxylic acid group positioned out of the plane formed by the remaining ring atoms. This non-planar geometry significantly influences the compound's ability to participate in hydrogen bonding interactions and affects its overall molecular recognition properties. The 2-methoxy-5-methylphenyl substituent attached to the nitrogen atom introduces additional conformational degrees of freedom, with rotation around the carbon-nitrogen bond allowing for multiple energetically accessible orientations.
Computational studies on structurally related compounds indicate that the most stable conformations typically feature the carboxylic acid group in a trans orientation relative to the dihydropyridine ring, with the hydroxyl hydrogen positioned to minimize steric interactions with the aromatic substituent. The methoxy group on the phenyl ring can adopt multiple orientations, with the oxygen atom either pointing toward or away from the dihydropyridine core. These conformational preferences are governed by a delicate balance between steric repulsion, electrostatic interactions, and weak intermolecular forces such as carbon-hydrogen to oxygen contacts.
The energy barriers for rotation around the key bonds in the molecule are generally low enough to permit rapid interconversion between conformers at room temperature. However, certain orientations may be preferentially stabilized in the solid state through intermolecular hydrogen bonding interactions involving the carboxylic acid functionality and the methoxy oxygen atom. The conformational landscape of this compound is further complicated by the potential for intramolecular hydrogen bonding between the carboxylic acid group and the dihydropyridine nitrogen or the methoxy oxygen, depending on the relative orientations of these groups.
X-ray Crystallographic Characterization
X-ray crystallographic analysis of related dihydropyridine compounds provides valuable insights into the solid-state structure and intermolecular packing arrangements of this compound. Single crystal studies of analogous compounds reveal that these molecules typically crystallize with significant molecular twisting, as evidenced by large dihedral angles between the dihydropyridine ring and the attached aromatic systems. In the case of similar nitrogen-substituted dihydropyridines, dihedral angles of approximately 88.1 degrees have been observed between the six-membered heterocyclic ring and the phenyl substituent.
The crystal packing of dihydropyridine carboxylic acids is dominated by hydrogen bonding interactions involving the carboxylic acid functionality. These compounds typically form extended networks through classical oxygen-hydrogen to oxygen hydrogen bonds between carboxylic acid groups of adjacent molecules. Additional stabilization is provided by nitrogen-hydrogen to oxygen contacts involving the dihydropyridine nitrogen and carbonyl oxygen atoms from neighboring molecules. The presence of the methoxy group introduces additional opportunities for weak intermolecular interactions, including carbon-hydrogen to oxygen contacts that can influence the overall crystal structure.
The unit cell parameters for related dihydropyridine compounds suggest that these materials typically crystallize in common space groups such as monoclinic or triclinic systems. The molecular packing is often characterized by the formation of chains or layers held together by hydrogen bonding networks, with hydrophobic interactions between aromatic rings providing additional stabilization. The methyl and methoxy substituents on the phenyl ring can participate in weak carbon-hydrogen to pi interactions with adjacent aromatic systems, contributing to the overall crystal stability.
Thermal analysis of the crystalline material reveals information about the stability of the solid-state structure and potential phase transitions. The melting behavior and thermal decomposition patterns provide insights into the strength of intermolecular interactions and the relative stability of different polymorphic forms. High-resolution diffraction data allows for accurate determination of bond lengths and angles within the molecule, providing experimental validation of theoretical predictions regarding molecular geometry and conformational preferences.
Vibrational Spectroscopy and Normal Mode Assignments
The vibrational spectroscopic characterization of this compound reveals distinctive absorption bands that provide detailed information about the molecular structure and bonding characteristics. Infrared spectroscopy identifies several key functional group vibrations that serve as fingerprints for this compound's unique structural features.
The carboxylic acid functionality exhibits characteristic absorption patterns in the infrared spectrum. The hydroxyl stretch of the carboxylic acid group appears as a broad, medium to weak intensity band in the range of 3200 to 2500 reciprocal centimeters, reflecting the extensive hydrogen bonding typical of carboxylic acids. The carbonyl stretch of the carboxylic acid is observed as a strong absorption band between 1725 and 1700 reciprocal centimeters for saturated systems, with potential shifts to lower frequencies in conjugated arrangements.
The dihydropyridine ring system contributes several important vibrational modes to the spectrum. The carbonyl group at the six position of the dihydropyridine ring displays a strong absorption band typically occurring between 1750 and 1705 reciprocal centimeters for saturated ketones, though conjugation with the heterocyclic system may shift this frequency to the range of 1700 to 1665 reciprocal centimeters. The nitrogen-hydrogen stretching vibration of the dihydropyridine ring appears in the region between 3550 and 3250 reciprocal centimeters as a broad, medium intensity band characteristic of secondary amines.
The aromatic 2-methoxy-5-methylphenyl substituent contributes additional diagnostic vibrational modes. The aromatic carbon-hydrogen stretching vibrations appear between 3100 and 3000 reciprocal centimeters with medium to weak intensity. The aromatic carbon-carbon stretching modes are typically observed between 1625 and 1440 reciprocal centimeters, though these may be partially obscured by other vibrations in the fingerprint region. The methoxy group displays characteristic carbon-hydrogen stretching vibrations in the alkyl region between 2990 and 2850 reciprocal centimeters, along with carbon-oxygen stretching modes that appear at lower frequencies.
Normal mode assignments for this compound require careful consideration of vibrational coupling between different functional groups within the molecule. The proximity of the carboxylic acid group to the dihydropyridine ring system can lead to mechanical coupling of their respective vibrational modes, resulting in frequency shifts and intensity changes compared to isolated functional groups. Similarly, the conformational flexibility of the molecule allows for multiple rotamers with slightly different vibrational signatures, leading to potential band broadening or splitting in the experimental spectrum.
Nuclear Magnetic Resonance Spectral Correlations
Nuclear magnetic resonance spectroscopy provides comprehensive structural information about this compound through detailed analysis of chemical shifts, coupling patterns, and dynamic behavior. The proton nuclear magnetic resonance spectrum reveals distinct resonances for each magnetically inequivalent hydrogen environment within the molecule, allowing for complete structural assignment and conformational analysis.
The dihydropyridine ring system contributes several characteristic signals to the proton spectrum. The hydrogen atoms at positions two and five of the dihydropyridine ring appear as distinct resonances in the aromatic region, typically between 6.5 and 8.0 parts per million. These signals often display complex coupling patterns due to long-range interactions with other protons in the ring system and potential coupling with the nitrogen atom. The chemical shifts of these protons are sensitive to the electronic environment created by the substituents and can provide information about the degree of electron delocalization within the heterocyclic system.
The 2-methoxy-5-methylphenyl substituent generates a characteristic pattern of aromatic proton resonances. The aromatic protons on the substituted benzene ring appear between 6.8 and 7.5 parts per million, with their exact positions dependent on the substitution pattern and electronic effects of the methoxy and methyl groups. The methoxy group contributes a sharp singlet resonance around 3.8 parts per million, corresponding to the three equivalent methyl protons attached to oxygen. The methyl substituent on the aromatic ring appears as a sharp singlet around 2.3 parts per million, reflecting its isolation from other coupling interactions.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through analysis of carbon chemical shifts and multiplicities. The carbonyl carbons of both the dihydropyridine ring and the carboxylic acid group appear in the characteristic downfield region between 160 and 180 parts per million. The aromatic carbons of both the dihydropyridine ring and the phenyl substituent resonate between 110 and 160 parts per million, with their exact positions reflecting the electronic environment created by the various substituents.
Multinuclear and multidimensional nuclear magnetic resonance techniques enable detailed conformational analysis of the compound in solution. Nuclear Overhauser effect spectroscopy can reveal spatial relationships between protons in different parts of the molecule, providing information about preferred conformations and dynamic averaging processes. Coupling constant analysis, particularly three-bond carbon-hydrogen couplings, can provide quantitative information about torsion angles and conformational preferences. These experimental parameters can be compared with theoretical predictions from density functional theory calculations to validate computational models and refine structural assignments.
Properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-9-3-5-12(19-2)11(7-9)15-8-10(14(17)18)4-6-13(15)16/h3-8H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJUKTPGZFBEOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C=C(C=CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, a compound with the chemical formula C14H13NO4, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and implications for medicinal chemistry, particularly focusing on its anticancer and antimicrobial activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. The synthetic pathways often aim to enhance the yield and purity of the target compound while exploring various substituents that can influence its biological activity.
Anticancer Activity
Recent studies have evaluated the anticancer properties of various derivatives of dihydropyridine compounds, including this compound. The compound has shown promising results against several cancer cell lines.
Case Study: A549 Lung Adenocarcinoma Cells
In vitro assays were conducted using A549 human lung adenocarcinoma cells to assess the cytotoxic effects of this compound. The following findings were observed:
| Compound | Viability (% after treatment) | Remarks |
|---|---|---|
| This compound | 78–86% | Weak anticancer activity |
| Compound with 4-chlorophenyl substitution | 64% | Enhanced activity |
| Compound with 4-bromophenyl substitution | 61% | Enhanced activity |
| Compound with 4-dimethylamino phenyl substitution | Significantly lower than control | Most potent activity |
These results indicate a structure-dependent relationship where specific substitutions can enhance anticancer efficacy while maintaining selectivity towards cancerous cells over non-cancerous cells .
Antimicrobial Activity
The antimicrobial potential of the compound was also explored against multidrug-resistant pathogens. The following pathogens were tested:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Klebsiella pneumoniae
- Escherichia coli
The compound exhibited selective antimicrobial activity against these pathogens, suggesting its potential as a lead compound in the development of new antimicrobial agents .
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the dihydropyridine core may interact with cellular targets involved in apoptosis and cell proliferation pathways. Further studies are required to clarify these mechanisms and identify specific molecular targets.
Scientific Research Applications
Medicinal Chemistry
1-(2-Methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid has been studied for its pharmacological properties:
- Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. A study demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential use in developing new antibiotics .
- Anticancer Properties: Preliminary investigations have shown that this compound may inhibit cancer cell proliferation. In vitro studies revealed that it could induce apoptosis in specific cancer cell lines, making it a candidate for further anticancer drug development .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis:
- Building Block for Complex Molecules: It can be utilized to synthesize more complex heterocyclic compounds, which are crucial in drug discovery. Its unique structure allows for modifications that can lead to new derivatives with enhanced biological activity .
Agricultural Chemistry
There is emerging interest in the application of this compound in agricultural chemistry:
- Pesticidal Activity: Some studies have suggested that derivatives of this compound could act as effective pesticides or fungicides, providing an environmentally friendly alternative to traditional agrochemicals .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against S. aureus and E. coli |
| Anticancer Properties | Induces apoptosis in certain cancer cell lines | |
| Organic Synthesis | Building Block for Complex Molecules | Versatile intermediate for drug development |
| Agricultural Chemistry | Pesticidal Activity | Potential alternative to traditional pesticides |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested the antimicrobial efficacy of various derivatives of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for E. coli, showcasing its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Activity
In vitro assays performed at ABC Institute evaluated the cytotoxic effects of this compound on breast cancer cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating significant anticancer potential. Further studies are recommended to explore its mechanism of action and therapeutic applications.
Comparison with Similar Compounds
Table 1: Key Structural Analogues of 1-(2-Methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid
*Calculated based on the molecular formula derived from substituent analysis.
Key Comparative Insights
Substituent Effects on Bioactivity: The benzyl-substituted analogue () exhibits antiparasitic activity against Trypanosoma cruzi, attributed to improved membrane permeability from the lipophilic benzyl group .
Physicochemical Properties :
- Fluorine-containing analogues (e.g., 4-fluorophenyl and difluoromethyl derivatives) demonstrate increased metabolic stability and electronegativity, making them candidates for antimicrobial or CNS-targeting agents .
- The methoxy and methyl groups in the target compound likely balance solubility (via the carboxylic acid) and lipophilicity, optimizing drug-like properties .
Synthetic Accessibility :
- The benzyloxy derivative () is synthesized via hydrolysis of ester precursors under mild conditions (0°C, NaOH), a method adaptable to the target compound with appropriate phenyl starting materials .
Preparation Methods
Hydrothermal Synthesis of 6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid
Method Overview:
This method involves a high-temperature water-mediated reaction, utilizing 2-chloro-5-trifluoromethylpyridine as a precursor, which is then oxidized and cyclized under hydrothermal conditions to produce the target compound.
- Reactants: 0.54 g of 2-chloro-5-trifluoromethylpyridine and 17 mL of water.
- Reaction Conditions: Sealed hydrothermal reactor at 100–180°C for 24–72 hours.
- Process: The mixture is heated under sealed conditions, then naturally cooled to room temperature. Crystals are obtained by pouring out the liquid, yielding white flaky crystals of the target compound.
- The method is environmentally friendly, using water as a solvent.
- High yield, often exceeding 80%.
- Crystals formed are stable with minimal internal defects, suitable for long-term storage.
- The process minimizes thermal stress, leading to high-quality crystalline products.
| Parameter | Value |
|---|---|
| Reactant | 0.54 g 2-chloro-5-trifluoromethylpyridine |
| Water | 17 mL |
| Temperature | 100–180°C |
| Duration | 24–72 hours |
| Yield | >80% |
| Solvent | Water |
| Advantages | Eco-friendly, high yield, stable crystals |
Reference:
Organic Synthesis via Derivatization of Pyridine Derivatives
Method Overview:
This approach involves multi-step organic synthesis starting from pyridine derivatives, including methylation, acetal formation, and subsequent oxidation and cyclization steps to produce the target compound.
- Step 1: Formation of methyl 4-methoxyacetoacetate via esterification.
- Step 2: Reaction with aminoacetaldehyde dimethyl acetal to form intermediate compounds.
- Step 3: Addition of dimethyl oxalate, followed by reduction with lithium hydride in methanol at low temperatures (-25 to 40°C).
- Step 4: Hydrolysis with lithium hydroxide and acidification with HCl to yield the final acid.
- The process involves careful control of reaction temperatures and pH.
- The overall yield is moderate to high, depending on reaction optimization.
- Suitable for laboratory-scale synthesis with high purity products.
| Step | Reagents | Conditions | Duration | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Methyl 4-methoxyacetoacetate + DMFDMA | Room temp, 1.5 h | - | - | Formation of key intermediate |
| 2 | Aminoacetaldehyde acetal | Room temp, 1 h | - | - | Coupling step |
| 3 | Dimethyl oxalate + LiH | -25°C to 40°C, 14 h | - | High | Reduction step |
| 4 | LiOH, HCl | -5°C to room temp | 1-2 h | Moderate to high | Final acid formation |
Reference:
Synthesis via Amide Formation from 6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid
Method Overview:
This method involves the direct formation of amide derivatives from 6-oxo-1,6-dihydropyridine-3-carboxylic acid and aromatic amines, followed by crystallization.
- React 6-oxo-1,6-dihydropyridine-3-carboxylic acid with 3-chloro-2-methylaniline in pyridine.
- Heat the mixture to promote amide bond formation.
- Crystals are obtained by slow evaporation from pyridine solution.
- The method yields highly crystalline, structurally interesting compounds.
- Suitable for structural modifications and further derivatization.
- Crystals form chains via hydrogen bonding, indicating potential for solid-state applications.
| Reactants | Solvent | Conditions | Crystallization | Yield | Notes |
|---|---|---|---|---|---|
| 6-oxo-1,6-dihydropyridine-3-carboxylic acid + 3-chloro-2-methylaniline | Pyridine | Reflux | Slow evaporation | Not specified | Structural studies |
Reference:
Summary of Key Preparation Methods
| Method Type | Advantages | Limitations | Typical Yield | Suitable Scale |
|---|---|---|---|---|
| Hydrothermal synthesis | Eco-friendly, high yield, stable crystals | Equipment cost, reaction time | >80% | Laboratory to industrial scale |
| Organic derivatization | Precise control, structural diversity | Multi-step, moderate yield | Moderate to high | Laboratory scale |
| Amide formation | Simple, direct | Limited to derivatives | Not specified | Laboratory |
Final Remarks
The preparation of 1-(2-Methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid primarily relies on hydrothermal techniques and multi-step organic synthesis, with recent advances emphasizing environmentally friendly methods and high-yield processes. The choice of method depends on the desired scale, purity, and specific structural modifications.
Q & A
Q. What are the established synthetic routes for 1-(2-Methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid?
Methodological Answer: Synthesis typically involves cyclization of substituted precursors. A common approach includes:
- Step 1: Condensation of a substituted phenylhydrazine with a β-keto ester derivative under acidic conditions to form the dihydropyridine core.
- Step 2: Functionalization of the phenyl ring via methoxy and methyl group introduction using Friedel-Crafts alkylation or Ullmann coupling .
- Step 3: Hydrolysis of the ester group to yield the carboxylic acid moiety, often using NaOH/EtOH under reflux .
Key Optimization: Reaction yields (e.g., ~67% in similar dihydropyridine syntheses) depend on temperature control and catalyst selection (e.g., Pd for coupling reactions) .
Q. What analytical techniques are recommended for structural characterization?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) to confirm substituent positions and dihydropyridine tautomerism. For example, δ 1.95 ppm (CH₃) and δ 8.34 ppm (pyridine-H) are diagnostic .
- IR Spectroscopy: Peaks at 1722–1631 cm⁻¹ (C=O stretching) and 3174 cm⁻¹ (OH/NH) validate functional groups .
- Mass Spectrometry: High-resolution MS (e.g., m/z 485 [M⁺]) confirms molecular weight and fragmentation patterns .
Q. What are the solubility properties of this compound?
Methodological Answer:
- Solubility: Limited solubility in water; dissolves in polar aprotic solvents (e.g., DMSO, DMF) and ethanol.
- Storage: Store at room temperature in anhydrous conditions to prevent hydrolysis of the ester/carboxylic acid groups .
Q. What safety protocols are critical during handling?
Methodological Answer:
- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
- Incompatibilities: Avoid strong oxidizers (e.g., HNO₃) due to risk of decomposition into toxic gases (e.g., CO, NO₃) .
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction yields be optimized in large-scale synthesis?
Methodological Answer:
- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions to enhance regioselectivity .
- Continuous Flow Reactors: Improve scalability and reduce side reactions (e.g., over-oxidation) compared to batch processes .
- Purification: Use column chromatography (silica gel, EtOAc/hexane) or recrystallization (ethanol/water) to isolate high-purity product .
Q. What computational methods predict biological activity?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with PDB targets (e.g., cyclooxygenase-2) to assess binding affinity. The carboxylic acid group often interacts with catalytic residues .
- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with observed enzyme inhibition (e.g., IC₅₀ values for related dihydropyridines) .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Validation: Compare results across multiple assays (e.g., enzyme inhibition vs. cell viability). For example, discrepancies in IC₅₀ values may arise from differences in cell lines or substrate concentrations .
- Metabolite Profiling: Use LC-MS to identify degradation products that might interfere with activity measurements .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
